molecular formula C14H21NO B2958150 1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1343368-57-9

1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2958150
CAS No.: 1343368-57-9
M. Wt: 219.328
InChI Key: LSCPXXITGHPXSH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline (CAS#: 1343368-57-9) is a synthetic organic compound with the molecular formula C 14 H 21 NO and a molecular weight of 219.32 g/mol . It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, a privileged scaffold in medicinal chemistry known for conferring a wide range of biological activities . The structure features a tetrahydroisoquinoline core substituted with methyl groups at the 1 and 3 positions and a propoxy group at the 6 position. The tetrahydroisoquinoline skeleton is encountered in numerous bioactive natural products and approved drugs, which exhibit diverse pharmacological properties such as anticancer, antibacterial, antiviral, and antitussive effects . Drugs like praziquantel (anthelmintic), quinapril (antihypertensive), and noscapine (antitussive) all share this core structure, highlighting its significance in drug discovery . Furthermore, the THIQ scaffold is a key structural feature in compounds being investigated as selective antagonists for neurological targets, such as the orexin-1 receptor, for the potential treatment of addiction and other CNS disorders . This makes derivatives like this compound valuable chemical tools for probing biological systems and structure-activity relationship (SAR) studies. This product is intended for research purposes only, such as in vitro biological screening, method development, or as a synthetic intermediate in organic chemistry and pharmaceutical research. Handling and Safety: Researchers should consult the relevant Safety Data Sheet (SDS) prior to use. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCPXXITGHPXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(NC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343368-57-9
Record name 1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
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Preparation Methods

The synthesis of 1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoquinoline derivatives.

    Reaction Conditions: The key steps involve alkylation and etherification reactions

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Testing

Rac-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline is available for purchase for pharmaceutical testing purposes .

Potential Therapeutic Applications

While specific case studies and comprehensive data tables for 1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline are not available in the search results, research on tetrahydroisoquinoline derivatives suggests potential therapeutic applications:

  • Parkinson's Disease: Studies have investigated the ability of 1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives to prevent Parkinson's disease-like symptoms .
  • Antiviral Agents: Quinoxaline derivatives, which are isosters of tetrahydroisoquinoline, have been evaluated as potential antiviral agents . Some derivatives have demonstrated activity against viruses like Herpes simplex virus and coxsackievirus B5 .
  • Neurological Disorders: Substituted 1,2,3,4-tetrahydroisoquinoline derivatives have potential use in treating diseases where D1 receptors play a role, such as Parkinson's disease, Huntington's disease, and Alzheimer's disease . They may also be useful in treating eating disorders and sleep disorders .

Chemical Information

  • CAS Number: 1343368-57-9
  • Molecular Formula: C14H21NO\text{C}_{14}\text{H}_{21}\text{NO}
  • Molecular Weight: 219.32
  • Structure: this compound

Further Research

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of tetrahydroisoquinolines are highly dependent on substituent type, position, and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
1,3-Dimethyl-6-propoxy-THIQ 6-propoxy, 1/3-methyl 219.33 Under investigation
6,7-Dimethoxy-1-methyl-THIQ (6d) 6/7-methoxy, 1-methyl, 2-carboxylate ethyl 279.34 Known compound; weak β-adrenoceptor activity
6,7-Dimethoxy-1-phenyl-THIQ (6g) 6/7-methoxy, 1-phenyl 297.36 Antagonistic/agonistic activity
1-Oxo-2-(3-piperidyl)-THIQ 1-oxo, 2-piperidyl 260.35 I(f) channel inhibition; slows heart rate
1,2-Diaryl-THIQ (6u) 1-(p-fluorophenyl), 2-phenyl, 6-methoxy 351.41 Potent antiimplantation activity
6-Hydroxy-THIQ 6-hydroxy 149.19 Neuroprotective potential
8-Bromo-6-methoxy-THIQ 6-methoxy, 8-bromo 242.11 Halogenated analog; synthetic intermediate
Key Observations :

Halogenated derivatives (e.g., 8-bromo-6-methoxy-THIQ) exhibit improved binding affinity due to halogen interactions with hydrophobic pockets in biological targets .

Pharmacological Activity: 6,7-Dimethoxy analogs (e.g., 6d, 6g) show weak β-adrenoceptor modulation, suggesting that electron-donating groups at the 6/7 positions may stabilize receptor interactions . 1-Oxo-2-piperidyl derivatives demonstrate selective I(f) channel inhibition, highlighting the importance of heterocyclic substituents at the 2-position for cardiovascular activity .

Metabolism and BBB Penetration :

  • 1-Methyl-THIQ (1MeTIQ) and its analogs (e.g., TIQ) readily cross the blood-brain barrier (BBB), with >90% remaining unmetabolized in the brain . The 1,3-dimethyl groups in the target compound may similarly enhance BBB penetration but could alter metabolic stability compared to unmethylated analogs.

Pharmacokinetic and Toxicity Profiles

  • Metabolism : Hydroxylation at the 4-position and N-methylation are common metabolic pathways for THIQ derivatives . The propoxy group may slow oxidative metabolism compared to methoxy or hydroxy groups.
  • Toxicity : Substituted THIQs like 1,2-diaryl analogs (e.g., 6u) show moderate estrogenic activity, necessitating structural optimization to minimize off-target effects .

Biological Activity

1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline (DMPTIQ) is a compound belonging to the tetrahydroisoquinoline family, recognized for its potential biological activities and therapeutic applications. This article delves into the biological activity of DMPTIQ, highlighting its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Structural Characteristics

DMPTIQ features a tetrahydroisoquinoline core structure with two methyl groups at the 1 and 3 positions and a propoxy group at the 6 position. Its molecular formula is C13H17NC_{13}H_{17}N with a molecular weight of approximately 201.28 g/mol. This unique structure contributes to its pharmacological properties and interactions with biological targets.

The biological activity of DMPTIQ is primarily attributed to its interaction with specific receptors and enzymes in the central nervous system (CNS). The compound is believed to modulate neurotransmitter levels and influence signaling pathways related to neuroprotection and cognitive function.

Key Mechanisms:

  • Dopaminergic Modulation: DMPTIQ acts as a D1 positive allosteric modulator, enhancing dopaminergic signaling which is crucial for cognitive processes and motor function .
  • Neuroprotective Effects: Research indicates that DMPTIQ may protect against neurotoxic agents like MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinson's disease-like symptoms . In animal models, DMPTIQ has shown potential in preventing MPTP-induced bradykinesia and protecting dopaminergic neurons.

Biological Activities

Research studies have demonstrated various biological activities associated with DMPTIQ:

  • Neuroprotection: Studies reveal that DMPTIQ can prevent MPTP-induced cytotoxicity in vitro and in vivo. It has been noted for its ability to mitigate behavioral abnormalities caused by neurotoxins .
  • Cognitive Enhancement: As a D1 receptor modulator, DMPTIQ may enhance cognitive functions and could be beneficial in treating cognitive impairments associated with disorders like schizophrenia and ADHD .
  • Potential Therapeutic Applications: The compound shows promise in treating conditions such as Parkinson's disease, Alzheimer's disease, age-related cognitive decline, and other neurodegenerative disorders .

Comparative Analysis

To better understand the unique properties of DMPTIQ, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Methyl-6-propoxy-1,2,3,4-tetrahydroisoquinolineMethyl at position 1Different pharmacokinetics
1,2-Dimethyl-6-propoxyisoquinolineTwo methyl groups at positions 1 and 2Enhanced binding affinity
1-Ethyl-6-propoxy-1,2,3,4-tetrahydroisoquinolineEthyl group instead of methylAltered lipophilicity affecting bioavailability

This table illustrates how variations in substitution can lead to differences in biological activity and therapeutic potential.

Case Studies

Several studies have investigated the effects of DMPTIQ on neurodegenerative models:

  • MPTP-Induced Parkinsonian Symptoms: In a study involving mice treated with MPTP, pretreatment with DMPTIQ significantly reduced symptoms such as bradykinesia. While it did not prevent dopamine depletion in the striatum entirely, it demonstrated protective effects on dopaminergic neurons .
  • Cognitive Function Assessment: Another study explored the impact of DMPTIQ on cognitive tasks in animal models. Results indicated improved performance in memory tasks when administered prior to testing, suggesting its potential as a cognitive enhancer .

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